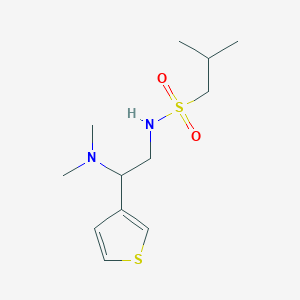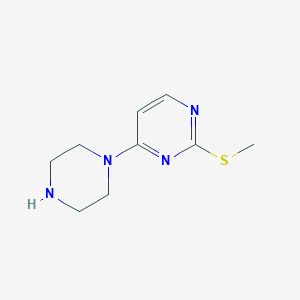
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide, also known as DMATS, is an important organic molecule in the field of synthetic organic chemistry. It is an amide compound derived from the condensation of dimethylamine and thiophene-3-yl-methyl sulfone, and is commonly used as a precursor in the synthesis of a wide range of compounds. DMATS has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes.
科学的研究の応用
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide has been used in a variety of scientific research applications, including the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. In addition, this compound has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, and has been used in the synthesis of a variety of pharmaceuticals, including antifungal agents and antiviral agents. This compound has also been used in the synthesis of a variety of pesticides, including herbicides and insecticides.
作用機序
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide is not well understood. However, it is believed that this compound is able to form hydrogen bonds with a variety of compounds, including amines, carboxylic acids, and other organic molecules. In addition, this compound is believed to form strong complexes with a variety of compounds, including metal ions and other organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound is able to interact with a variety of compounds, including amines, carboxylic acids, and other organic molecules. In addition, this compound is believed to form strong complexes with a variety of compounds, including metal ions and other organic molecules.
実験室実験の利点と制限
The advantages of using N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide in laboratory experiments include its low cost, its ease of synthesis, and its ability to form strong complexes with a variety of compounds. The limitations of using this compound in laboratory experiments include its low solubility in aqueous solutions and its tendency to form hydrogen bonds with a variety of compounds.
将来の方向性
Future research on N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide could focus on further elucidating the mechanism of action of this compound, as well as its biochemical and physiological effects. In addition, future research could focus on developing new synthetic methods for the synthesis of this compound and exploring new applications for this compound, such as in the synthesis of pharmaceuticals and pesticides. Furthermore, future research could focus on exploring the potential for this compound to form strong complexes with a variety of compounds, including metal ions and other organic molecules.
合成法
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide can be achieved through a variety of methods, including the reaction of dimethylamine and thiophene-3-yl-methyl sulfone in an aqueous medium. This reaction yields an amide compound, which can then be purified by recrystallization. In addition, this compound can also be synthesized through the reaction of dimethylamine and thiophene-3-yl-methyl sulfone in an organic solvent, such as methanol or ethanol. This reaction yields an amide compound, which can then be purified by recrystallization.
特性
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S2/c1-10(2)9-18(15,16)13-7-12(14(3)4)11-5-6-17-8-11/h5-6,8,10,12-13H,7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQUDGZIBBNUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC(C1=CSC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501129.png)
![tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6501132.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6501135.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501145.png)
![3-[methyl(pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione hydrochloride](/img/structure/B6501146.png)

![tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B6501168.png)
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501173.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501180.png)

![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide](/img/structure/B6501202.png)
![N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B6501207.png)

![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)